molecular formula C13H14O3S B14390937 Acetic acid;(3-thiophen-3-ylphenyl)methanol CAS No. 89929-86-2

Acetic acid;(3-thiophen-3-ylphenyl)methanol

Cat. No.: B14390937
CAS No.: 89929-86-2
M. Wt: 250.32 g/mol
InChI Key: XJYKOAFRZRIIIW-UHFFFAOYSA-N
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Description

Acetic acid;(3-thiophen-3-ylphenyl)methanol is a compound that combines the properties of acetic acid and a thiophene derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The thiophene derivative, (3-thiophen-3-ylphenyl)methanol, is an organosulfur compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3-thiophen-3-ylphenyl)methanol typically involves the esterification of 3-thiophene acetic acid with methanol. The reaction is carried out under reflux conditions with the presence of a strong acid catalyst such as concentrated sulfuric acid to prevent extensive oxidative decomposition of the carboxyl group through polymerization . The excess methanol is removed by evaporation, and the solution is extracted using diethyl ether.

Industrial Production Methods

Industrial production of acetic acid is primarily achieved through the carbonylation of methanol via the Monsanto process. This process involves three main steps: the reaction of methanol with hydrogen iodide to form methyl iodide, the carbonylation of methyl iodide with carbon monoxide to form acetyl iodide, and the hydrolysis of acetyl iodide to produce acetic acid .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(3-thiophen-3-ylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in acetic acid can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of acetic acid;(3-thiophen-3-ylphenyl)methanol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(3-thiophen-3-ylphenyl)methanol is unique due to its combination of acetic acid and a thiophene derivative, which imparts both acidic and aromatic properties. This dual functionality makes it versatile for applications in different fields, from materials science to pharmaceuticals.

Properties

CAS No.

89929-86-2

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

acetic acid;(3-thiophen-3-ylphenyl)methanol

InChI

InChI=1S/C11H10OS.C2H4O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;1-2(3)4/h1-6,8,12H,7H2;1H3,(H,3,4)

InChI Key

XJYKOAFRZRIIIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC(=C1)C2=CSC=C2)CO

Origin of Product

United States

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